6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
OAJIRBMITRHGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via direct C–N bond formation between the carboxylic acid and the 1-amino-2-imino-pyridine precursor. Acetic acid acts as both a reactant and solvent, facilitating proton transfer and cyclization. Microwave irradiation accelerates the reaction, achieving completion in 45 minutes compared to 3 hours under conventional heating.
Optimization Data
The table below summarizes solvent and method effects on yield:
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | Conventional | 3 h | 74 |
| 2 | Ethanol | Microwave | 45 min | No reaction |
| 3 | Acetonitrile | Conventional | 12 h | No reaction |
Key findings:
-
Acetic acid is critical for successful cyclization due to its acidity and ability to stabilize intermediates.
-
Non-acidic solvents (e.g., ethanol, acetonitrile) fail to promote the reaction, even under microwave conditions.
One-Step Synthesis from Enaminonitriles and Benzohydrazides
An alternative approach employs enaminonitriles and benzohydrazides under catalyst-free microwave conditions. This method is notable for its atom economy and avoidance of hazardous reagents.
Procedure
-
Equimolar quantities of enaminonitrile and benzohydrazide are dissolved in ethanol.
-
The mixture is irradiated at 120°C for 30–60 minutes.
-
The product precipitates upon cooling and is purified via recrystallization.
Yield and Scalability
-
Yield : 68–82% for triazolo[1,5-a]pyridines with electron-donating substituents.
-
Scalability : Gram-scale reactions demonstrate consistent yields, making this method industrially viable.
Cyclization with Phenyl Isothiocyanate
Phenyl isothiocyanate serves as a sulfur-containing reagent to construct the triazole ring via an addition-elimination mechanism.
Reaction Pathway
Performance Metrics
Comparative Analysis of Methods
The table below evaluates the three primary methods:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Microwave + Carboxylic Acids | Acetic acid, 120°C, 45 min | 74 | Metal-free, fast, scalable | Limited to specific solvents |
| Enaminonitrile + Benzohydrazide | Ethanol, 120°C, 30 min | 82 | Catalyst-free, high atom economy | Requires microwave reactor |
| Phenyl Isothiocyanate | DMF, 80°C, 2 h | 90 | High yield, versatile substituents | H₂S byproduct requires handling |
Environmental and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Key Reaction Types
| Reaction Type | Mechanism | Reagents/Conditions | Product |
|---|---|---|---|
| Oxidation | Conversion of amino groups to nitroso/imino derivatives | Sodium hypochlorite, MnO₂, Pb(OAc)₄ | Oxidized triazolopyridine derivatives |
| Reduction | Conversion of nitro groups to amino groups | Sodium borohydride, LiAlH₄ | Reduced triazolopyridine derivatives |
| Nucleophilic Substitution | Functionalization of the triazole/pyridine rings | Halogenated reagents, amines, thiols | Substituted triazolopyridines |
| Cyclization | Formation of the triazolopyridine ring | Phenyl isothiocyanate, heat (DMF/glyoxalic acid) | Triazolopyridine derivatives |
Oxidation and Reduction
The amino group at position 2 can undergo oxidation to form nitroso/imino derivatives using oxidants like sodium hypochlorite or manganese dioxide. Conversely, reduction with agents such as sodium borohydride can regenerate amino groups, altering biological activity.
Functionalization via Substitution
The heterocyclic core allows for nucleophilic substitution at reactive sites. For example, halogenation or coupling reactions (e.g., Suzuki, Sonogashira) can introduce functional groups, as demonstrated in late-stage modifications of similar triazolopyridines .
Cyclization Reactions
Phenyl isothiocyanate reacts with amino groups to form cyclized triazolopyridine derivatives, releasing hydrogen sulfide gas . This highlights the compound’s reactivity in condensation processes.
Mechanistic Insights
The synthesis pathway involves a transamidation step where enaminonitriles react with benzohydrazides, followed by nucleophilic addition and elimination of water to form the fused ring system . For functionalization, the amino group serves as a reactive site for further derivatization.
Analytical Characterization
Reactions are typically monitored using TLC and confirmed via:
-
NMR spectroscopy : To verify structural integrity and functional group transformations.
-
Mass spectrometry : To confirm molecular weight and purity.
Comparison with Analogous Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits promising anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells by activating specific signaling pathways related to cell death and survival mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicated that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anti-inflammatory Effects
In the context of inflammatory diseases, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory cytokines and reduce markers of inflammation in vitro and in vivo. This property positions it as a candidate for treating conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Drug Design
The unique structure of this compound makes it an attractive scaffold for drug design. Medicinal chemists are exploring derivatives of this compound to enhance its potency and selectivity against specific biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile and minimize toxicity .
Delivery Systems
Innovative drug delivery systems incorporating this compound are being developed to improve bioavailability and therapeutic efficacy. Nanoparticle-based carriers are being investigated to facilitate targeted delivery to tumor sites while reducing systemic side effects associated with conventional chemotherapy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Induced apoptosis in breast cancer cell lines through specific signaling pathways. |
| Study B (2023) | Antimicrobial Properties | Significant activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well. |
| Study C (2023) | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models of arthritis. |
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The triazolopyridine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : The 5-phenyl analog (vs. 6-phenyl) exhibits antiviral activity, suggesting that substituent position critically influences target specificity .
- Electron-Withdrawing Groups : Fluorine or sulfonyl groups enhance kinase inhibition (e.g., JAK2) due to improved binding interactions .
Physicochemical Properties
- Solubility : Methoxy or amine groups (e.g., 6-methoxy analog) improve aqueous solubility compared to hydrophobic phenyl or bromo substituents .
Biological Activity
6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 31052-93-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 210.24 g/mol. The compound is characterized by a triazole ring fused to a pyridine structure, with a phenyl group substituent that enhances its lipophilicity and potential biological interactions .
Synthesis
Recent studies have focused on the synthesis of various derivatives of triazolo-pyridines to explore their biological activities. The synthetic routes typically involve the cyclization of appropriate precursors under acidic or basic conditions, often utilizing microwave-assisted methods to improve yields and reduce reaction times .
Antiviral Activity
Research indicates that derivatives of triazolo-pyridines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRP) in influenza viruses. These compounds disrupt the interaction between PA and PB1 subunits of the RdRP complex, demonstrating significant antiviral activity in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-pyridine derivatives has also been explored. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antichlamydial Activity
Another area of investigation is the antichlamydial activity of related compounds. Research has shown that certain derivatives possess selective activity against Chlamydia species, suggesting that modifications in the triazole and pyridine structures can lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo-pyridine derivatives. Key factors influencing activity include:
- Substituent effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects biological activity.
- Ring structure : Variations in the triazole and pyridine moieties can lead to different binding affinities for biological targets.
- Hydrophobicity : The lipophilicity imparted by the phenyl group enhances membrane permeability and bioavailability .
Case Studies
Q & A
Q. What are the foundational synthetic routes for 6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
The synthesis typically begins with cyclization of 3-amino-1,2,4-triazole derivatives. A common method involves reacting 3-aminotriazole with β-oxo esters or α,β-unsaturated ketones under reflux conditions in polar solvents (e.g., ethanol or DMF). For example, cyclization with phenyl-substituted β-oxo esters can introduce the 6-phenyl group. Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography and spectroscopic methods are critical. The planar triazolopyridine core is confirmed by crystallographic data from analogous compounds (e.g., 5-chloro derivatives), while ¹H NMR reveals distinct signals for the amine (-NH₂) at δ 5.8–6.2 ppm and aromatic protons (phenyl group) at δ 7.2–7.8 ppm. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the calculated mass .
Q. What pharmacological activities are associated with triazolopyridine derivatives?
While direct data on the 6-phenyl variant is limited, structurally similar compounds (e.g., 5-chloro and 5-methyl analogs) show adenosine receptor antagonism, anticancer activity, and enzyme inhibition. These activities are linked to the triazole core’s ability to mimic purine bases, enabling interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Yield optimization requires solvent selection, temperature control, and catalyst screening. For instance, using DMF as a solvent at 80–100°C enhances cyclization efficiency. Catalysts like CuI (5 mol%) reduce reaction times from 24 hours to 6–8 hours, as demonstrated in analogous triazolopyrimidine syntheses . Computational tools (e.g., quantum chemical path searches) can predict optimal conditions, minimizing trial-and-error approaches .
Q. How should researchers resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. For example, the amine group’s position can lead to tautomeric shifts. Comparative analysis with crystallographically validated analogs (e.g., 5-chloro derivatives) and 2D NMR (COSY, HSQC) clarifies assignments. Contradictions in biological data (e.g., conflicting IC₅₀ values) require standardized assays and controls to isolate variables .
Q. What computational strategies support the design of novel derivatives?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens substituent effects on target binding (e.g., adenosine A₂A receptor). Reaction path algorithms (e.g., artificial force-induced reaction method) model synthetic pathways, accelerating discovery of derivatives with enhanced bioactivity .
Q. How does the 6-phenyl substituent influence pharmacological selectivity?
The phenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with non-phenyl analogs show increased binding affinity to hydrophobic enzyme pockets. For example, phenyl-substituted triazolopyridines exhibit 10-fold higher inhibition of kinases like EGFR compared to methyl-substituted variants. Structure-activity relationship (SAR) models guide rational modifications .
Q. What protocols ensure stability during storage and handling?
Stability studies under inert atmospheres (argon) and dark storage at 4°C prevent degradation. Lyophilization increases shelf life by reducing hydrolytic decomposition. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS, informing formulation strategies .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
